molecular formula C6H5F2N B12306340 3,4-Difluoroaniline-2,6-d2

3,4-Difluoroaniline-2,6-d2

Cat. No.: B12306340
M. Wt: 131.12 g/mol
InChI Key: AXNUZKSSQHTNPZ-SDTNDFKLSA-N
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Description

3,4-Difluoroaniline-2,6-d2 is a deuterated derivative of 3,4-difluoroaniline, a compound with the molecular formula C6H3D2F2N. This compound is characterized by the presence of two fluorine atoms and two deuterium atoms on the benzene ring, making it a valuable tool in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluoroaniline-2,6-d2 typically involves the introduction of deuterium atoms into the 3,4-difluoroaniline molecule. One common method is the catalytic hydrogenation of 3,4-difluoronitrobenzene in the presence of deuterium gas. This reaction is carried out under controlled conditions, often using palladium on carbon (Pd/C) as a catalyst, at elevated temperatures and pressures to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous-flow methodologies have been developed to optimize the reaction conditions, improve yield, and ensure safety. These methods involve the use of specialized reactors and precise control of reaction parameters to achieve high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoroaniline-2,6-d2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it back to its parent amine form.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used.

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used under basic conditions.

Major Products Formed

    Oxidation: Formation of difluoroquinones.

    Reduction: Regeneration of 3,4-difluoroaniline.

    Substitution: Formation of various substituted anilines depending on the nucleophile used.

Scientific Research Applications

3,4-Difluoroaniline-2,6-d2 has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Difluoroaniline-2,6-d2 involves its interaction with specific molecular targets, such as enzymes and receptors. The deuterium atoms in the compound can influence the rate of metabolic reactions, providing insights into reaction mechanisms and pathways. This isotopic labeling allows researchers to trace the compound’s behavior in biological systems and understand its effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluoroaniline: Another difluoroaniline derivative with fluorine atoms at different positions.

    2,3-Difluoroaniline: Similar structure but with fluorine atoms at the 2 and 3 positions.

    3,5-Difluoroaniline: Fluorine atoms at the 3 and 5 positions.

Uniqueness

3,4-Difluoroaniline-2,6-d2 is unique due to its deuterium labeling, which provides distinct advantages in research applications, particularly in NMR studies and metabolic tracing. The presence of deuterium atoms allows for more precise tracking and analysis of the compound’s behavior in various chemical and biological processes .

Properties

Molecular Formula

C6H5F2N

Molecular Weight

131.12 g/mol

IUPAC Name

2,6-dideuterio-3,4-difluoroaniline

InChI

InChI=1S/C6H5F2N/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2/i1D,3D

InChI Key

AXNUZKSSQHTNPZ-SDTNDFKLSA-N

Isomeric SMILES

[2H]C1=CC(=C(C(=C1N)[2H])F)F

Canonical SMILES

C1=CC(=C(C=C1N)F)F

Origin of Product

United States

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